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Octa-3,4-dien-1-OL

Cat. No.: B14626988
CAS No.: 54795-23-2
M. Wt: 126.20 g/mol
InChI Key: GQDLIAUAJPOYIL-UHFFFAOYSA-N
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Description

Significance of the Allene (B1206475) Functionality in Complex Molecular Architectures and Synthetic Strategies

The allene functional group is more than a chemical curiosity; it is a versatile building block in the synthesis of complex molecules. rsc.org Its reactivity, which is higher than that of isolated alkenes and alkynes, allows for mild and atom-efficient transformations. rsc.org This has made allenes popular starting materials in multicomponent synthesis, where the metal-functionalization of one double bond can lead to an allyl metal species that can react further with various partners. rsc.org

The unique geometry of allenes provides a scaffold for constructing intricate molecular architectures. europa.eu They have been utilized in cascade polyene cyclizations to assemble complex natural products. europa.eu Furthermore, the strain in cyclic allenes can be harnessed for [2+2] cycloadditions to create highly substituted cyclobutanes, which are valuable structural motifs in medicinal chemistry. acs.org The ability of allenes to participate in a diverse range of reactions, including those catalyzed by transition metals like nickel and iron, underscores their importance in modern synthetic strategies for creating complex molecules. acs.orgrsc.org

Conformational and Stereochemical Considerations in Allene Systems, Including Axial Chirality

The stereochemistry of allenes is a fascinating aspect of their chemistry. numberanalytics.com Due to the perpendicular arrangement of the two π-bonds, the substituents at the ends of the allene system are also twisted at a 90° angle to each other. masterorganicchemistry.com This structural feature can give rise to a type of chirality known as axial chirality. masterorganicchemistry.comwikipedia.org

Axial chirality occurs in allenes when each of the two terminal carbon atoms is attached to two different substituents. masterorganicchemistry.com In such cases, the molecule lacks a plane of symmetry and is non-superimposable on its mirror image, making it chiral. masterorganicchemistry.com This is distinct from the more common point chirality, which involves a stereocenter (an atom with four different substituents). wikipedia.orgchemistrysteps.com The configuration of a chiral allene is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules, viewing the molecule along the allene axis. numberanalytics.comchemistrysteps.com

The conformation of allenes, or the spatial arrangement of their atoms, is influenced by steric and electronic factors. numberanalytics.com While the C=C=C core is rigid, rotation can occur around the single bonds connected to the allene system. numberanalytics.comiyte.edu.tr The relative stability of different conformers can be studied using computational methods. numberanalytics.comiyte.edu.tr Understanding these conformational and stereochemical properties is crucial for predicting the reactivity of allenes and for designing stereoselective syntheses. numberanalytics.com

Chemical Identity and Physical Properties of Octa-3,4-dien-1-ol

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its identity and key physical properties.

PropertyValue
IUPAC Name This compound
CAS Number 54795-23-2 guidechem.com
Molecular Formula C₈H₁₄O guidechem.com
Molecular Weight 126.20 g/mol guidechem.com
Physical State Not explicitly stated, but likely a liquid at room temperature based on similar compounds.
Canonical SMILES CCCC=C=CCCO guidechem.com
InChIKey GQDLIAUAJPOYIL-UHFFFAOYSA-N guidechem.com

Synthesis and Reaction Mechanisms

The synthesis of allenic alcohols like this compound can be approached through various synthetic routes. One common strategy involves the reaction of organometallic reagents with appropriate electrophiles. For instance, the copper-catalyzed coupling of enantioenriched propargylic phosphates with alkylboron compounds can yield enantioenriched allenes with excellent transfer of chirality. csic.es Another general approach is the reduction of corresponding allenic esters or aldehydes.

The reactivity of this compound is largely dictated by the allene and alcohol functional groups. The allene moiety can undergo a variety of transformations:

Addition Reactions: The double bonds of the allene can undergo addition reactions with electrophiles.

Cyclization Reactions: The presence of the hydroxyl group allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.

Rearrangement Reactions: Allenes can participate in sigmatropic rearrangements. For example, a Johnson-Claisen rearrangement could potentially occur, although the presence of substituents can influence the feasibility of such reactions. rsc.org

The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Spectroscopic DataInterpretation
¹H NMR The proton NMR spectrum would be expected to show signals for the alkyl chain protons, the protons on the carbon bearing the hydroxyl group, the allenic protons, and the hydroxyl proton. The chemical shifts and coupling constants of the allenic protons would be characteristic of the C=C=C system.
¹³C NMR The carbon NMR spectrum would be distinguished by a signal for the central sp-hybridized carbon of the allene at a very downfield chemical shift, and signals for the two sp²-hybridized carbons of the allene. Signals for the carbons of the alkyl chain and the carbon attached to the hydroxyl group would also be present.
Infrared (IR) Spectroscopy The IR spectrum would show a characteristic absorption band for the C=C=C stretching vibration of the allene. A broad O-H stretching band would be observed for the hydroxyl group, along with C-O stretching and C-H stretching vibrations.

Chromatographic Behavior

Chromatographic methods are essential for the purification and analysis of this compound.

Chromatographic MethodPrinciple and Application
Gas Chromatography (GC) GC is suitable for the separation and analysis of volatile compounds like this compound. The retention time would depend on the column polarity, temperature program, and carrier gas flow rate. Chiral GC columns could be used to separate enantiomers if the compound is chiral.
High-Performance Liquid Chromatography (HPLC) HPLC can also be used for purification and analysis. Normal-phase HPLC with a silica (B1680970) gel column could be effective, eluting with a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both an allene and a primary alcohol, allows for a range of synthetic manipulations.

It can serve as a precursor for the synthesis of more complex molecules. For example, the hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution reactions. The allene moiety can be transformed into various other functional groups. For instance, oxidation could lead to the formation of γ-hydroxy ketones or other oxygenated products. Its structure also makes it a potential building block for the synthesis of natural products and other biologically active compounds. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B14626988 Octa-3,4-dien-1-OL CAS No. 54795-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54795-23-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4,6,9H,2-3,7-8H2,1H3

InChI Key

GQDLIAUAJPOYIL-UHFFFAOYSA-N

Canonical SMILES

CCCC=C=CCCO

Origin of Product

United States

Elucidation of Reaction Mechanisms and Advanced Transformations of Octa 3,4 Dien 1 Ol and Allene Alcohols

Nucleophilic Additions to the Allene (B1206475) Moiety

The electron-deficient central carbon of the allene moiety makes it susceptible to nucleophilic attack. rsc.org This reactivity is a cornerstone of many synthetic transformations involving allene alcohols.

Hydroalkoxylation Reactions

Hydroalkoxylation involves the addition of an alcohol across one of the double bonds of the allene. This can occur via intermolecular or intramolecular pathways. Intramolecular hydroalkoxylation of allenols is a common model reaction for studying this transformation. acs.org

Gold catalysts, in particular, have been shown to be effective for these reactions. u-tokyo.ac.jp The mechanism is thought to involve the coordination of the gold catalyst to the allene, activating it for nucleophilic attack by the alcohol. acs.orgbeilstein-journals.org For instance, gold(I) catalysts can be used in the presence of a chiral counteranion to achieve high levels of enantioinduction in intramolecular cyclizations. acs.orgnih.gov The nature of the counterion can significantly influence the regioselectivity of the reaction. u-tokyo.ac.jp

Recent research has also explored the use of other metals. For example, a rhodium(I)/diphenyl phosphoric acid system has been used for the enantioselective hydroalkoxylation of allenes. acs.orgnih.gov The proposed mechanism involves the generation of a rhodium-hydride intermediate which then forms an electrophilic rhodium π-allyl species. acs.orgnih.gov Iron-based catalysts have also been developed for the intramolecular hydroalkoxylation of α-allenic alcohols, offering a more sustainable approach. kaust.edu.sa

Table 1: Catalyst Systems for Hydroalkoxylation of Allenols

Catalyst System Key Features Reference
Gold(I) with Chiral Counteranion High enantioselectivity in intramolecular cyclizations. acs.orgnih.gov
Rhodium(I)/Diphenyl Phosphoric Acid Enantioselective hydroalkoxylation. acs.orgnih.gov
Iron-based Catalysts Base-metal catalyzed, good yields, and excellent chemoselectivity. kaust.edu.sa

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amine derivatives. beilstein-journals.org While intramolecular hydroamination of allenes is well-established, intermolecular reactions are less common. beilstein-journals.org

Gold catalysts, such as (PPh3)AuCl/AgOTf, are effective for the intermolecular hydroamination of allenes with sulfonamides, proceeding with high regio- and stereoselectivity. beilstein-journals.org The proposed mechanism involves the coordination of the gold cation to the allene, forming a cationic Au(I)-allene complex, which is then attacked by the nucleophile. beilstein-journals.orgnih.gov Titanium complexes have also been studied for hydroamination, where titanaazacyclobutenes are proposed as key intermediates. nih.gov

Copper-catalyzed hydroamination of terminal allenes with secondary amines has also been investigated. Mechanistic studies suggest that a cationic Cu(I) species is the active catalyst. acs.org

Transition Metal-Catalyzed Cyclization Reactions Involving Allenols

Transition metal-catalyzed cyclization of allenols is a powerful strategy for constructing carbo- and heterocyclic compounds. thieme-connect.decsic.es The choice of metal catalyst plays a crucial role in determining the reaction pathway and the resulting product. thieme-connect.decsic.es

Mechanistic Role of Lewis Acidic Metals (e.g., Silver, Gold)

Soft, carbophilic Lewis acidic metals like silver and gold activate the allene by coordinating to it, making it more susceptible to nucleophilic attack. thieme-connect.de This activation is central to many cyclization reactions.

Gold Catalysis: Gold catalysts, such as AuCl3, are highly effective in promoting the cyclization of α-hydroxyallenes to form substituted dihydrofurans. thieme-connect.debeilstein-journals.org The reaction is believed to proceed through the coordination of gold to the distal double bond of the allene, followed by nucleophilic attack from the hydroxyl group. u-tokyo.ac.jp Gold-catalyzed cycloisomerization of vinyl allenes can also lead to substituted cyclopentadienes via a pentadienyl cation intermediate. rsc.org In some cases, the reaction can be influenced by the presence of other functional groups, leading to divergent reactivity. rsc.orgbeilstein-journals.org

Silver Catalysis: Silver salts can also catalyze the cyclization of allenols. For instance, silver nanoparticles have been used in dual-activity catalysts for stereoselective allenol cyclizations. researchgate.net In some cases, silver-catalyzed reactions may require harsher conditions or result in lower reaction rates compared to gold-catalyzed counterparts. thieme-connect.de

The mechanism of these Lewis acid-catalyzed cyclizations often involves the formation of a vinyl-metal intermediate after the initial nucleophilic attack. Subsequent protodemetalation then yields the final cyclized product. acs.org

Mechanistic Role of Palladium and Rhodium Catalysts

Palladium and rhodium catalysts often play a dual role, not only activating the allene but also promoting subsequent tandem reactions. thieme-connect.de

Palladium Catalysis: Palladium-catalyzed cyclizations can proceed through different pathways depending on the starting materials and reaction conditions. chim.it One common pathway involves the oxidative addition of a palladium(0) species to a pronucleophile to form a palladium-hydride intermediate. This intermediate then reacts with the allene to generate a π-allylpalladium species, which undergoes nucleophilic attack to form the cyclized product. acs.org Another pathway involves the direct carbopalladation of the allene. chim.it Palladium iodide (PdI2) has been used to catalyze the coupling-cyclization of two different 2,3-allenols. nih.gov The proposed mechanism involves oxypalladation, insertion, and β-hydroxide elimination. nih.gov

Rhodium Catalysis: Rhodium catalysts are effective for the diastereoselective intramolecular cyclization of allenols to form tetrahydropyrans. d-nb.info The reaction is atom-economic and highly stereoselective. d-nb.info The mechanism of rhodium-catalyzed reactions can involve the oxidative coupling of two allene molecules to form a bis(allylic) Rh(III) complex, followed by subsequent reaction steps. acs.org Rhodium-catalyzed (4+1) cyclization between cyclobutanones and allenes has also been reported, proceeding via C-C bond activation. nih.gov

Table 2: Comparison of Mechanistic Roles of Transition Metals in Allenol Cyclization

Metal Typical Role Key Intermediates Common Products
Gold (Au) Lewis acid activation Gold π-allene complex, vinyl-gold species Dihydrofurans, furans
Silver (Ag) Lewis acid activation Silver-allene complex O-heterocycles
Palladium (Pd) Dual activation and tandem reactions π-allylpalladium species, vinylpalladium species Dihydrofurans, vinylic oxiranes

Intramolecular Cyclization Pathways

The intramolecular cyclization of allenols can proceed through various pathways, largely dictated by the substitution pattern of the allene, the length of the tether connecting the hydroxyl group and the allene, and the catalyst used. csic.es The regioselectivity of these cyclizations is a key consideration, with possibilities for exo and endo cyclization modes.

For γ-allenols, metal-catalyzed cyclization can lead to the formation of five-, six-, or seven-membered oxacycles. csic.es The regioselectivity can be controlled by the choice of catalyst (e.g., gold vs. palladium), the presence of protecting groups on the hydroxyl function, and the nature of the tether. csic.es For instance, gold-catalyzed cyclization of γ-allenols often favors a 5-exo hydroalkoxylation pathway. beilstein-journals.org

In the case of acetal-tethered (allenylmethyl)silanes, Lewis acid-promoted intramolecular cyclization can lead to an unusual transposition of the allenic framework, demonstrating the complex carbocation rearrangements that can occur. acs.org The stereoselectivity of these cyclizations is also a critical aspect, with the potential to transfer axial chirality from the allene to central chirality in the product. thieme-connect.de

Oxidative Transformations of Allene Alcohols

The oxidation of allene alcohols can lead to a variety of valuable synthetic intermediates. Palladium-catalyzed oxidative transformations, for instance, have been a significant area of research. csic.esdiva-portal.org These reactions often proceed through the selective activation of an allenic C-H bond under oxidative conditions. diva-portal.org In some cases, a simple allylic substituent can act as a directing group, facilitating the C-H activation at the opposite end of the allene moiety. nih.govacs.org This leads to the formation of a vinylpalladium intermediate, which can then be trapped by various reagents. nih.govacs.org

The development of both homogeneous and heterogeneous palladium catalysts has allowed for chemodivergent oxidative cascade reactions of enallenols. diva-portal.org For example, switching between a heterogeneous catalyst like Pd-AmP-MCF and a homogeneous one such as Pd(OAc)2 can lead to different cyclic products like cyclobutenols and furans. diva-portal.org Furthermore, these transformations can be conducted under aerobic conditions using electron transfer mediators and oxygen as the terminal oxidant, offering a more environmentally benign approach. diva-portal.org

Another avenue for oxidative transformation is the selenofunctionalization of allenes. rsc.org This metal-free approach can yield α-seleno-α,β-unsaturated carbonyl compounds. The reaction is believed to proceed through the electrophilic addition of a selenium reagent to the allene, followed by water attack and subsequent oxidation. rsc.org

Ozonolysis is a powerful oxidative cleavage reaction that breaks the unsaturated bonds of alkenes and alkynes using ozone (O3). wikipedia.orgbyjus.com The generally accepted mechanism, proposed by Rudolf Criegee in 1953, involves a 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). wikipedia.orgmsu.edulibretexts.org

This molozonide rapidly undergoes a retro-1,3-dipolar cycloaddition to yield a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate. wikipedia.orgmsu.edu These two fragments then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (trioxolane). wikipedia.orgmsu.edu The final products of the reaction depend on the work-up conditions. Reductive work-up typically yields aldehydes or ketones, while oxidative work-up produces carboxylic acids. cutm.ac.in

In the context of simple allenes, ozonolysis leads to the formation of two carbonyl fragments and carbon monoxide. cutm.ac.in

Table 1: Key Intermediates in the Ozonolysis of Alkenes

IntermediateDescription
Molozonide The initial, unstable product of the 1,3-dipolar cycloaddition of ozone to an alkene. msu.edulibretexts.org
Carbonyl Oxide A zwitterionic species, also known as the Criegee intermediate, formed from the decomposition of the molozonide. wikipedia.orgmsu.edu
Ozonide A relatively stable trioxolane intermediate formed by the recombination of the carbonyl and carbonyl oxide fragments. wikipedia.orgmsu.edu

Allene Transfer Reactions and Their Mechanistic Pathways

Allene transfer reactions involve the formal transfer of an allene moiety from one molecule to another. These reactions often proceed through the activation of the hydroxyl group in an allenol, which then acts as a leaving group. nih.gov This can generate a transient allenic carbocation, which is then trapped by a nucleophile. nih.gov

Radical-mediated allene transfer reactions have also been developed. For instance, alkyl radicals, generated from alkyl bromides and iodides, can react with triphenylprop-2-ynylstannane to produce terminal allenes. rsc.org

Rearrangement Reactions of Allene Alcohols to Dienes and Enones

Allene alcohols can undergo rearrangement to form conjugated dienes and enones, which are valuable building blocks in organic synthesis. nih.gov These rearrangements can be promoted by acids, bases, or metal catalysts. nih.gov

One common pathway involves a 1,3-rearrangement. For example, treatment of allenols with a sulfonyl chloride can lead to the formation of non-isolable α-allenic sulfonates. nih.gov These intermediates can then undergo a nih.govnih.gov-sigmatropic rearrangement through a six-membered ring transition state to yield dienes. nih.gov

Gold catalysts are particularly effective in promoting the rearrangement of aryl-substituted allenes to 1,3-dienes at ambient temperatures. mdpi.com Palladium-catalyzed rearrangements have also been reported. mdpi.com

Three-Component Coupling and Allylation Reactions Involving Allene Alcohol Substrates

Three-component coupling reactions offer an efficient way to construct complex molecules in a single step. Allenes, including allene alcohols, are excellent substrates for such reactions. beilstein-journals.orgrsc.orgacs.org

A notable example is the cobalt/chromium-catalyzed three-component coupling of aryl iodides, allenes, and aldehydes. beilstein-journals.org This reaction produces highly substituted homoallylic alcohols with good diastereoselectivity. The proposed mechanism involves the oxidative addition of the aryl iodide to a low-valent cobalt species, followed by carbocobaltation of the allene to form a stereo-defined allylcobalt intermediate. beilstein-journals.org Subsequent transmetalation with a chromium salt generates a highly nucleophilic allylchromium species that adds to the aldehyde. beilstein-journals.org

Palladium-catalyzed three-component coupling reactions of arylboronic acids, allenes, and aldehydes have also been developed to synthesize racemic homoallylic alcohols. acs.org

Allylation reactions, which introduce an allyl group into a molecule, are another important class of transformations for allene alcohols. rsc.orgnih.gov Transition metal catalysts, such as rhodium and ruthenium, have been successfully employed in the C-H allylation of various substrates using allenes as the allyl source. nih.govsci-hub.se Copper-catalyzed silylative allylation of ketones and aldehydes using allenes and silylboranes provides access to homoallylic alcohols bearing internal vinylsilane moieties. oup.com

Strategic Applications of Octa 3,4 Dien 1 Ol As a Versatile Synthetic Intermediate

Octa-3,4-dien-1-OL as a Building Block in Complex Organic Synthesis

The strategic placement of the hydroxyl and allene (B1206475) groups in this compound allows it to serve as a linchpin in the assembly of more complex molecules, particularly heterocyclic structures. The reactivity of the allene can be harnessed in cyclization reactions, often catalyzed by transition metals like palladium, to construct five- and six-membered rings, which are common motifs in natural products and pharmaceuticals. chim.itacs.org

Palladium-catalyzed reactions, in particular, offer a powerful tool for the cyclization of allenic alcohols. chim.it For instance, in the presence of a palladium(II) catalyst and an appropriate coupling partner such as an allylic halide, 3,4-allenols can undergo a coupling-cyclization reaction to yield 5,6-dihydro-2H-pyrans. acs.org This transformation proceeds through a sequence of steps involving the formation of a π-allyl palladium complex and subsequent intramolecular nucleophilic attack by the hydroxyl group. The compatibility of this reaction with various substituents on the allene moiety suggests its applicability to this compound. acs.org

Another significant application of allenic alcohols in complex synthesis is their conversion to butenolides. nih.govacs.org Butenolides are a class of lactones that form the core structure of many biologically active natural products. nih.gov The synthesis of butenolides from allenic alcohols typically involves the oxidation of the alcohol to the corresponding allenic acid, followed by a cyclization reaction often catalyzed by a silver salt like silver nitrate. nih.govacs.org This cyclization proceeds stereospecifically, making it a valuable method for the synthesis of chiral butenolides.

Table 1: Representative Palladium-Catalyzed Cyclization of Allenols
Allenol SubstrateCoupling PartnerCatalyst/ReagentsProductYieldReference
Generic 3,4-AllenolAllyl BromidePdCl25,6-dihydro-2H-pyran derivativeNot specified acs.org
2-(2',3'-Allenyl)acetylacetateAllyl HalidePd(0) catalyst4,5-Dihydrofuran derivative33-82% acs.org

Derivatization of this compound to Diverse Functionalized Molecules

The hydroxyl and allene functionalities of this compound are ripe for a wide array of derivatization reactions, enabling the introduction of new chemical properties and the synthesis of a diverse library of molecules.

The hydroxyl group can undergo standard transformations such as esterification or etherification to introduce a variety of functional groups. More advanced derivatizations can leverage the unique reactivity of the adjacent allene. For example, palladium-catalyzed SN2' reactions of acetylated α-allenic alcohols with lithium bromide can produce substituted (Z,E)-2-bromo-1,3-dienes with high diastereoselectivity. nih.gov This reaction is applicable to non-terminal allenes, suggesting its utility for an acetylated derivative of this compound. nih.gov

The allene moiety itself is a hub of reactivity. Cycloisomerization reactions catalyzed by metals like gold or silver can transform allenic alcohols into valuable heterocyclic products. For instance, silver-catalyzed cycloisomerization of α-allenic alcohols is a known method for the synthesis of 2,5-dihydrofurans. thieme-connect.com Furthermore, palladium-catalyzed carboalkoxylation of allenols can lead to the formation of oxa-bridged benzocycloheptanes, showcasing the potential for constructing complex polycyclic systems. chim.it

Enzymatic reactions also offer a powerful route for derivatization. For example, chloroperoxidase from Curvularia inaequalis can catalyze the 5-endo-trig bromocyclization of α-allenols to produce halofunctionalized furans, which are versatile synthetic intermediates. researchgate.net

Table 2: Examples of Derivatization Reactions of Allenic Alcohols
Reaction TypeSubstrateCatalyst/ReagentsProductKey FeatureReference
SN2' BrominationAcetylated α-allenic alcoholPd(OAc)2, LiBr(Z,E)-2-Bromo-1,3-dieneHigh diastereoselectivity nih.gov
Cycloisomerizationα-Allenic alcoholAgNO32,5-DihydrofuranFormation of a heterocyclic ring thieme-connect.com
Enzymatic Bromocyclizationα-Allenic alcoholChloroperoxidase, KBr, H2O2Halofunctionalized furanEnzymatic and regioselective researchgate.net

Synthesis of Saturated Alcohol, Aldehyde, and Ketone Derivatives from this compound

The functional groups of this compound can be selectively transformed to yield the corresponding saturated alcohol, aldehyde, and ketone derivatives, further expanding its synthetic utility.

The synthesis of the saturated alcohol derivative, octan-1-ol, can be achieved through the complete reduction of the allene system. This is typically accomplished via catalytic hydrogenation. Using a suitable catalyst, such as palladium on carbon (Pd/C) with hydrogen gas, both double bonds of the allene can be reduced to single bonds. researchgate.net

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, octa-3,4-dien-1-al. To achieve this transformation without over-oxidation to the carboxylic acid, mild oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose. Other modern reagents that can effect this transformation include Dess-Martin periodinane (DMP) and Swern oxidation conditions (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine).

While this compound is a primary alcohol and thus cannot be directly oxidized to a ketone, a ketone derivative can be envisioned through a multi-step sequence. For example, hydration of the allene could potentially lead to a ketone, though this would likely be a complex mixture. A more controlled approach would involve other transformations of the allene system.

Table 3: Synthesis of Derivatives from this compound
Target DerivativeReaction TypeTypical ReagentsProductReference (for general method)
Saturated AlcoholCatalytic HydrogenationH2, Pd/COctan-1-ol researchgate.net
AldehydeMild OxidationPCC or DMP or Swern OxidationOcta-3,4-dien-1-al

Advanced Spectroscopic Characterization of Octa 3,4 Dien 1 Ol and Other Allenols

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. spectroscopyonline.com The method is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations. spectroscopyonline.com

For allenols, IR spectroscopy is crucial for confirming the presence of both the hydroxyl (-OH) group and the allene (B1206475) (C=C=C) group. researchgate.netsciencechina.cn

The hydroxyl group of an alcohol gives rise to two characteristic absorptions in the IR spectrum. libretexts.org

O-H Stretch: The most prominent feature for an alcohol is the O-H stretching vibration. In a neat or concentrated sample where hydrogen bonding occurs, this appears as a strong and very broad absorption in the 3200-3500 cm⁻¹ region. libretexts.orguc.eduuobabylon.edu.iq The broadness of the peak is a direct result of the different hydrogen-bonding environments within the sample. libretexts.org In very dilute solutions in a non-polar solvent, a sharp, weaker "free" O-H stretch may be observed around 3600-3650 cm⁻¹. uobabylon.edu.iq

C-O Stretch: The stretching vibration of the carbon-oxygen single bond (C-O) results in a strong absorption in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. uc.eduuobabylon.edu.iq The exact position of this band can provide clues about the substitution of the alcohol (primary, secondary, or tertiary). uobabylon.edu.iq

The allene functional group also has a characteristic absorption. The asymmetric C=C=C stretching vibration typically appears as a sharp, medium-intensity band in the 1950-1980 cm⁻¹ region, an area of the spectrum that is often free from other interfering absorptions. A weaker symmetric stretch can sometimes be observed around 1060 cm⁻¹.

Table 3: Key IR Absorption Frequencies for Allenols
Functional GroupVibrationFrequency Range (cm⁻¹)Intensity
HydroxylO-H Stretch (H-bonded)3200 - 3500Strong, Broad libretexts.orguc.edu
HydroxylC-O Stretch1000 - 1300Strong uc.eduuobabylon.edu.iq
AlleneC=C=C Asymmetric Stretch1950 - 1980Medium, Sharp

Effect of Hydrogen Bonding on IR Spectral Signatures

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For allenols like Octa-3,4-dien-1-OL, the spectrum is characterized by the absorptions of the hydroxyl (O-H) group, the allenic (C=C=C) system, and various C-H bonds. The position and shape of the O-H stretching vibration are particularly sensitive to hydrogen bonding. spcmc.ac.in

In a dilute solution using a non-polar solvent, where intermolecular hydrogen bonding is minimized, the "free" hydroxyl group of an alcohol exhibits a relatively sharp and weak absorption band in the region of 3584–3700 cm⁻¹. spcmc.ac.inlibretexts.org However, in a concentrated sample (neat liquid) or in polar solvents, extensive intermolecular hydrogen bonding occurs. This interaction weakens the O-H bond, causing the stretching frequency to shift to a lower wavenumber, typically appearing as a strong and very broad band between 3200 and 3550 cm⁻¹. spcmc.ac.inopenstax.org The broadness of the peak is a result of the sample containing a wide variety of hydrogen-bonded polymer-like structures, causing the O-H bonds to vibrate at a range of slightly different frequencies. libretexts.orgmasterorganicchemistry.com

In addition to the hydroxyl group, this compound would display a characteristic absorption for the asymmetric C=C=C stretch of the allene group. This peak is typically observed in the 1900–2000 cm⁻¹ range. libretexts.org Other significant absorptions would include C-O stretching, generally found between 1000-1260 cm⁻¹, and various C-H stretching and bending vibrations. libretexts.orgyoutube.com

Interactive Data Table: Effect of Hydrogen Bonding on O-H Stretching Frequency in Alcohols

Condition Vibrational Mode Appearance Frequency Range (cm⁻¹) Reference(s)
Dilute Solution (Non-polar Solvent)Free O-H StretchSharp, Medium3584 - 3700 spcmc.ac.inlibretexts.org
Concentrated (Neat) SampleHydrogen-Bonded O-H StretchBroad, Strong3200 - 3550 spcmc.ac.inopenstax.orgorgchemboulder.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org For this compound (C₈H₁₂O), the molecular weight is approximately 124.18 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺˙) which is a radical cation. youtube.com This molecular ion is often unstable and undergoes fragmentation.

The fragmentation patterns are predictable and provide clues to the molecule's structure. Alcohols, in particular, exhibit characteristic fragmentation pathways that are instrumental in their identification. libretexts.org

Characteristic Fragmentation Pathways: Alpha Cleavage and Dehydration

The two most prominent fragmentation reactions for alcohols in mass spectrometry are alpha cleavage and dehydration. libretexts.orgwikipedia.org

Alpha (α) Cleavage: This pathway involves the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group (the α-carbon). libretexts.org This process results in the formation of a neutral radical and a resonance-stabilized, oxygen-containing cation. For a primary alcohol like this compound, the most significant alpha cleavage would result in the loss of a C₆H₉ radical, leading to the formation of a stable [CH₂OH]⁺ fragment with a mass-to-charge ratio (m/z) of 31.

Dehydration: This fragmentation involves the elimination of a water molecule (H₂O), which has a mass of 18 atomic mass units (amu). This loss results in the formation of an alkene radical cation with a mass of M-18. libretexts.org For this compound, a dehydration event would produce a fragment ion with an m/z of 106 (124 - 18). The observation of a peak at M-18 is a strong indicator of the presence of an alcohol functional group.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Ion Proposed Identity Fragmentation Pathway Predicted m/z Reference(s)
[C₈H₁₂O]⁺˙Molecular Ion (M⁺˙)Ionization124
[C₈H₁₀]⁺˙Dehydration ProductLoss of H₂O from M⁺˙106 libretexts.org
[CH₂OH]⁺Alpha Cleavage ProductLoss of C₇H₁₁˙ radical from M⁺˙31 libretexts.orgwikipedia.org

Theoretical and Computational Chemistry Studies on Allene Alcohols

Application of Quantum Mechanical Electronic Structure Calculations

Quantum mechanical calculations are fundamental tools for understanding the intrinsic properties of molecules. northwestern.edu For allene (B1206475) alcohols, these methods elucidate the electronic structure, molecular geometries, and vibrational frequencies, which are crucial for interpreting experimental observations. northwestern.edunih.gov

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a widely used method for studying allene alcohols and their reactions due to its balance of computational cost and accuracy. scielo.brmdpi.com DFT calculations are employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the outcomes of chemical transformations. researchgate.netresearchgate.net For instance, DFT studies on the rhodium-catalyzed synthesis of allenes from propargylic alcohols have revealed that the reaction proceeds through a tandem ylide formation and a mdpi.comnih.gov-sigmatropic rearrangement. nih.gov These calculations have been instrumental in understanding how factors like ligand choice and substrate structure influence the reaction's efficiency and selectivity. nih.govrug.nl

In the context of reactions involving allenes, DFT has been used to explore the mechanisms of cycloadditions, acs.org hydroalkoxylations, acs.org and boraformylation reactions. researchgate.net For example, a DFT study on the gold(I)-catalyzed reaction of alcohols with 1,5-enynes provided a consistent explanation for experimentally observed product distributions by comparing the reaction mechanisms for different substrates. researchgate.net Furthermore, DFT calculations have been crucial in understanding the stereoselectivity in rhodium-catalyzed reactions of propargylic alcohols, revealing that the formation of either syn- or anti-elimination products can be controlled by the steric environment around the metal center. researchgate.netnih.gov

The table below summarizes representative applications of DFT in the study of allene alcohol chemistry.

Reaction Type Catalyst/Reagent Focus of DFT Study Key Findings Reference
Allene SynthesisRhodium(II)Mechanism of ylide formation and mdpi.comnih.gov-sigmatropic rearrangementHigh asymmetric induction is achieved via a two-point attachment in the transition state. nih.gov nih.gov
HydroalkoxylationGold(I)Reaction mechanism and substituent effectsDifferent intermediates are involved depending on the enyne substrate, rationalizing product selectivity. researchgate.net researchgate.net
β-OH EliminationRhodium(I)Stereoselectivity controlExclusive anti-elimination is facilitated by a ten-membered cyclic transition state involving boric acid and water. researchgate.netnih.gov researchgate.netnih.gov
CycloadditionLewis AcidReaction mechanism of hetero Diels-Alder reactionThe reaction proceeds through a highly asynchronous polar transition state. capes.gov.br capes.gov.br
Reductive CouplingCopper-BINAPEnantio- and diastereoselectivityA kinetically favorable "open" Z-enolate copper-alkoxyallene conformer dictates the stereochemical outcome. rsc.org rsc.org

Ab Initio Molecular Orbital Theory (e.g., MP2, CCSD(T))

Ab initio molecular orbital theory provides a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. scribd.comscribd.com These methods are often used to benchmark the results obtained from DFT calculations and to study systems where electron correlation effects are particularly important. scribd.com While extensive ab initio studies specifically on Octa-3,4-dien-1-OL are not prevalent in the literature, the principles of these methods are broadly applied to understand the fundamental properties of organic molecules, including alcohols and unsaturated systems. researchgate.netacs.org For example, ab initio calculations have been used to study the structure and stability of hydrogen-bridged radical cation pairs involving molecules like vinyl alcohol, providing insights into the energetics of such species. researchgate.net These high-level calculations are crucial for obtaining accurate activation enthalpies and reaction energies for pericyclic reactions, a class of reactions relevant to allene chemistry. researchgate.net

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry plays a pivotal role in mapping out the intricate details of reaction mechanisms involving allene alcohols. scielo.br By modeling the potential energy surface, researchers can identify intermediates, transition states, and the most favorable reaction pathways. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Transition State Characterization and Energy Barrier Determinations

A key aspect of computational mechanistic studies is the characterization of transition states and the determination of their corresponding energy barriers. mdpi.com This information is critical for understanding reaction rates and selectivity. For instance, in the rhodium-catalyzed enantioselective synthesis of allenes, DFT calculations have been used to locate and characterize the transition states for the mdpi.comnih.gov-sigmatropic rearrangement, revealing the structural features that lead to high levels of asymmetric induction. nih.gov Similarly, in the copper-catalyzed reductive coupling of alkoxyallenes, the rate-determining transition state was identified as a strained four-membered ring, providing insight into the reaction kinetics. rsc.org The energy barriers for competing pathways can also be calculated, explaining observed selectivities. acs.org For example, in the Rh(I)-catalyzed (5+2) cycloaddition, DFT calculations showed that a competing allene dimerization pathway has a higher barrier for substituted allenes, thus favoring the desired cycloaddition. acs.org

The following table presents examples of calculated energy barriers for key steps in allene alcohol reactions.

Reaction Computational Method Step Calculated Activation Energy (kcal/mol) Reference
CuH-catalyzed hydrocupration of alkoxyalleneDFTcis-hydrocupration15.9 rsc.org
CuH-catalyzed hydrocupration of alkoxyalleneDFTtrans-hydrocupration19.8 rsc.org
Rh(I)-catalyzed (5+2) cycloaddition of allene-yneDFTTerminal double bond insertion13.0 acs.org
C2-C6 Enyne allene cyclizationDFTConcerted ene reactionNot specified, but a highly asynchronous transition state was found. acs.org

Theoretical Predictions of Reactivity and Selectivity

Computational models are powerful tools for predicting the reactivity and selectivity of reactions involving allene alcohols. rsc.org By comparing the activation energies for different possible reaction pathways, chemists can predict which products will be favored under a given set of conditions. For example, in the rhodium-catalyzed reactions of allene-ynes, DFT calculations correctly predicted that the reaction would occur exclusively at the terminal double bond of the allene due to a combination of electronic and steric effects. acs.org In another study, theoretical calculations were used to rationalize the regioselectivity in the cyclization of 2-amidoallyl cations generated from sulfamoyl allenes, showing that the substitution pattern on the allene controls the site of C-O bond formation. rsc.org These predictive capabilities are invaluable for optimizing reaction conditions and for designing new, more selective catalysts and substrates.

Computational Analysis of Stereochemical Outcomes and Chiral Induction

Understanding and controlling stereochemistry is a central theme in modern organic synthesis. nih.gov Computational studies provide a molecular-level understanding of how chiral information is transferred during a reaction, leading to the formation of a specific stereoisomer. scielo.br In the context of allene alcohols, which can possess both central and axial chirality, these studies are particularly insightful. nih.gov

For instance, DFT calculations have been instrumental in explaining the high enantioselectivity observed in the rhodium-catalyzed synthesis of allenes. The calculations revealed that a well-organized transition state, involving a two-point attachment of the alcohol to the catalyst through ylide formation and hydrogen bonding, is responsible for the effective chiral induction. nih.gov Similarly, in the copper-catalyzed reductive coupling of alkoxyallenes, DFT calculations elucidated that the stereoselectivity is dictated by a kinetically favored Z-enolate conformer that proceeds through a lower energy transition state compared to its E-enolate counterpart. rsc.org Computational studies have also been used to develop stereochemical models for cycloaddition reactions, providing a more accurate picture than earlier qualitative models. rsc.org By dissecting the non-covalent interactions and steric clashes within the transition state, these computational analyses provide a rational basis for the observed stereochemical outcomes and guide the development of new asymmetric transformations.

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in the reviewed literature, the methodology is broadly applicable and highly relevant for understanding its conformational landscape. MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the conformational flexibility inherent in a molecule like this compound.

The process involves several key steps:

Force Field Selection: A suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations), is chosen to define the potential energy of the system. Recent developments have led to updated force fields like OPLS/2020, which include parameters for less common groups like allenes and dienes, enhancing the accuracy of simulations for such molecules. acs.org

System Setup: The this compound molecule is placed in a simulation box, often with a solvent (like water or an organic solvent) to mimic experimental conditions.

Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), solving Newton's equations of motion for the system. This generates a trajectory file that records the positions and velocities of all atoms over time.

Analysis: The trajectory is then analyzed to identify the most stable conformers, the energy barriers between them, and the dynamics of conformational changes. This analysis can reveal how the flexible alkyl chain and the hydroxyl group orient themselves relative to the rigid allene core.

For flexible molecules, conformational analysis is crucial as the molecule's shape can significantly influence its reactivity and physical properties. mdpi.comuoc.grcsic.es Studies on other flexible alcohols and organic molecules demonstrate that MD simulations, combined with quantum chemical calculations, can accurately map the potential energy surface and identify low-energy structures. mdpi.comnih.gov These computational approaches can predict how factors like solvent, temperature, and substituent groups affect the conformational equilibrium. nih.govrsc.org

Computational Approaches to Spectroscopic Data Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is essential for structure elucidation and verification. The primary methods used are based on quantum mechanics, particularly Density Functional Theory (DFT).

Vibrational Spectroscopy (IR): The prediction of infrared (IR) spectra is a standard application of computational chemistry. By performing a frequency calculation at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311+G(d,p)), one can obtain the vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net These calculated spectra can be compared with experimental data to confirm the presence of specific functional groups. For this compound, characteristic peaks for the O-H stretch, C-O stretch, and the unique cumulative double bond (C=C=C) stretch of the allene group would be of particular interest. Theoretical studies on allene and its derivatives have shown that computational methods can accurately assign vibrational modes, including the complex Jahn-Teller and pseudo-Jahn-Teller effects observed in the photoelectron spectra of allene. capes.gov.braip.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. stanford.eduresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. acs.org Calculations can reproduce experimental chemical shifts with high accuracy, aiding in the assignment of complex spectra and the differentiation between isomers. researchgate.netresearchgate.net

For this compound, computational prediction would be particularly useful for:

Assigning the signals for the sp, sp², and sp³ hybridized carbons.

Distinguishing between the diastereotopic protons in the methylene (B1212753) groups.

Understanding the influence of different conformers on the averaged, experimentally observed chemical shifts.

Studies on allenes and cumulenes have demonstrated that computational methods can successfully reproduce the unique shielding tensors observed in these systems, which arise from their specific electronic structures. acs.org The accuracy of these predictions can be further improved by considering solvent effects and by averaging the results over a Boltzmann-weighted ensemble of low-energy conformers obtained from conformational analysis. csic.esresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing Octa-3,4-dien-1-OL, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis should follow a stepwise approach:
  • Reaction Setup : Use inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the dienol structure.
  • Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the compound.
  • Characterization : Include 1^1H NMR, 13^{13}C NMR, and IR spectroscopy to confirm the dienol structure and purity.
  • Reproducibility : Document all parameters (e.g., solvent ratios, temperature, reaction time) in the main text or supplementary materials to align with reproducibility guidelines .

Q. How should researchers address safety concerns when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Refer to safety data sheets (SDS) for hazard classifications (e.g., irritant warnings) and implement PPE (gloves, goggles) .
  • First Aid : For skin contact, flush with water immediately; for inhalation, move to fresh air and seek medical attention. Ensure SDS is accessible during experiments .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional protocols.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Analysis : 1^1H NMR should resolve allylic protons (δ 5.2–5.8 ppm) and hydroxyl signals (broad peak near δ 1–5 ppm). Compare with computed spectra (DFT) for stereochemical validation.
  • IR Spectroscopy : Confirm the presence of -OH (3200–3600 cm1^{-1}) and conjugated diene (1650–1600 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 128.12 for [M-H2_2O]+).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Root Cause Analysis : Follow OOS/OOT investigation frameworks to identify instrumental errors (e.g., calibration drift) or sample contamination .
  • Hypothesis Testing : Replicate experiments under controlled conditions (e.g., varying solvents, temperatures) to isolate variables.
  • Cross-Validation : Compare data with literature or computational models (e.g., Gaussian for NMR prediction) to confirm structural assignments .

Q. What strategies optimize stereochemical control in the synthesis of this compound isomers?

  • Methodological Answer :
  • Catalytic Design : Use chiral catalysts (e.g., Sharpless epoxidation analogs) to enforce enantioselectivity.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states and improve diastereomeric ratios.
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify optimal termination points for maximal yield .

Q. How can computational modeling enhance the study of this compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate reaction pathways (e.g., transition states for cycloadditions) using Gaussian or ORCA software.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to predict bioactivity.
  • Data Integration : Validate computational results with experimental kinetics (e.g., Arrhenius plots) to refine models .

Q. What are the best practices for integrating this compound research into broader literature reviews?

  • Methodological Answer :
  • Systematic Searches : Use platforms like Web of Science to identify seminal papers and avoid unreliable sources (e.g., ) .
  • Citation Management : Organize references with tools like Zotero, prioritizing peer-reviewed journals and avoiding redundant citations .
  • Gap Analysis : Tabulate unresolved questions (e.g., "Role of solvent polarity in dienol stability") to guide hypothesis formulation .

Data Analysis and Reporting Guidelines

Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?

  • Methodological Answer :
  • DOE Approach : Use factorial design to test temperature, humidity, and light exposure.
  • Analytical Metrics : Track degradation via HPLC peak area reduction or NMR signal broadening.
  • Statistical Validation : Apply ANOVA to confirm significance of observed trends .

Q. What steps ensure compliance with journal standards when publishing this compound research?

  • Methodological Answer :
  • Manuscript Structure : Adhere to IMRAD format (Introduction, Methods, Results, Discussion) with detailed supplementary data for reproducibility .
  • Ethical Reporting : Disclose conflicts of interest and obtain permissions for reused spectra or diagrams .
  • Peer Review : Pre-submit to preprint servers (e.g., ChemRxiv) for community feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.